molecular formula C7H5Br3 B180708 1,4-Dibromo-2-(bromomethyl)benzene CAS No. 136105-40-3

1,4-Dibromo-2-(bromomethyl)benzene

Cat. No. B180708
Key on ui cas rn: 136105-40-3
M. Wt: 328.83 g/mol
InChI Key: FEQXBEBZQRNEKM-UHFFFAOYSA-N
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Patent
US07446216B2

Procedure details

In a three-necked round-bottom 250 ml flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, and magnetic stirring bar 15.5 ml (47.9 g, 0.30 mmol) of bromine were added dropwise to 74.9 g (0.30 mol) of 3,6-dibromotoluene under exposure to 500 W lamp for 3 h at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave a colorless liquid, b.p. 132-135° C./3 mm Hg. Yield 84.3 g (85%).
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
74.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Br:3][C:4]1[CH:5]=[C:6]([CH3:11])[C:7]([Br:10])=[CH:8][CH:9]=1>>[Br:3][C:4]1[CH:5]=[C:6]([C:7]([Br:10])=[CH:8][CH:9]=1)[CH2:11][Br:1]

Inputs

Step One
Name
Quantity
15.5 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
74.9 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)Br)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked round-bottom 250 ml flask equipped with a reflux condenser
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave a colorless liquid, b.p. 132-135° C./3 mm Hg

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(CBr)C(=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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